![molecular formula C17H14ClN3O2 B2521229 N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1111020-60-0](/img/structure/B2521229.png)
N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide" is a novel anilidoquinoline derivative that has been synthesized and evaluated for various therapeutic effects. It has shown significant antiviral and antiapoptotic effects in vitro, particularly in the context of treating Japanese encephalitis. The compound has demonstrated a decrease in viral load and an increase in survival rates in infected mice .
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves a sequence of reactions that include the interaction of specific acids with amines in the presence of reagents such as N,N'-carbonyldiimidazole in a dioxane medium . Another related compound was synthesized through a sequence of reactions starting from 2-aminobenzothiazole, proceeding with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . These methods highlight the versatility in synthesizing quinazolinone derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques. For instance, vibrational spectroscopy studies, including FT-IR and FT-Raman, have been compared with theoretical values obtained from DFT calculations, showing good agreement . Additionally, crystal structure analysis has revealed details such as the non-planarity of the cyclohexene ring and the orientation of substituent groups in the tetrahydroisoquinoline unit .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives can be inferred from molecular docking studies and the analysis of molecular electrostatic potential, frontier molecular orbitals, and natural bond orbitals. These studies suggest the occurrence of intermolecular charge transfer within the molecule, which is crucial for the biological activity of these compounds . The docking results indicate that these compounds can form stable complexes with biological targets, such as the BRCA2 complex, suggesting potential inhibitory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be characterized by their spectroscopic data and crystallographic analysis. The intramolecular and intermolecular hydrogen bonding patterns play a significant role in the stability and conformation of these molecules in the solid state . The nonlinear optical properties of these compounds have also been investigated, predicting parameters related to first and second-order hyperpolarizability, which are indicative of their potential application in materials science .
Scientific Research Applications
Antiviral and Neuroprotective Applications
A novel derivative, closely related to the requested compound, demonstrated significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis. This research highlights the compound's potential therapeutic efficacy, showing a significant decrease in viral load and increased survival rates in virus-infected mice (Ghosh et al., 2008).
Antimicrobial Properties
Several studies have synthesized and characterized new quinazoline derivatives with potential antimicrobial activities. These compounds were tested against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus, showing promising antibacterial and antifungal properties (Desai, Shihora, & Moradia, 2007). Another study focused on 2,3-disubstituted quinazolinone analogs, which were synthesized and evaluated for their in vitro antibacterial activity, further demonstrating the antimicrobial potential of such compounds (Rajasekaran & Rao, 2015).
Antitumor Activity
Research on 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activities, highlighting the potential of these compounds in cancer therapy. The study identified compounds with significantly lower GI50 values compared to the control, indicating their efficacy in inhibiting tumor cell growth (Al-Suwaidan et al., 2016).
Molecular Docking and Biological Potentials
A series of derivatives was synthesized and subjected to molecular docking and biological evaluations, revealing significant antimicrobial and anticancer activities. These findings suggest the utility of N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide derivatives in designing new therapeutic agents (Mehta et al., 2019).
Antihistamine Agents
In a study exploring the antihistamine potential, novel compounds were synthesized and tested for H1-antihistaminic activity, revealing significant protection against histamine-induced bronchospasm in guinea pigs. This research indicates the potential of such compounds as lead molecules for developing new antihistamine drugs with minimal sedation effects (Alagarsamy et al., 2014).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-19-15-5-3-2-4-14(15)17(20-11)23-10-16(22)21-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRWWJSYYAYMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)
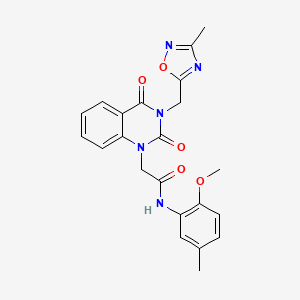
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)
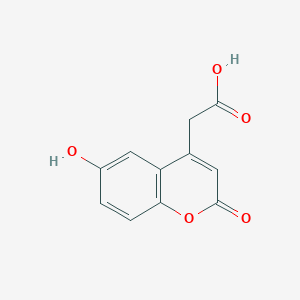
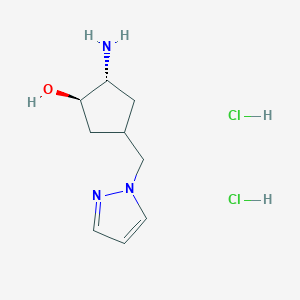
![N-(furan-2-ylmethyl)-2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetamide](/img/structure/B2521157.png)
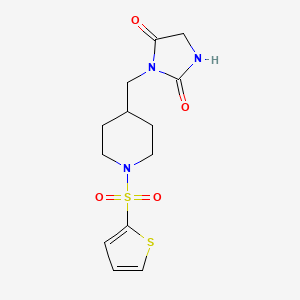
![N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2521161.png)
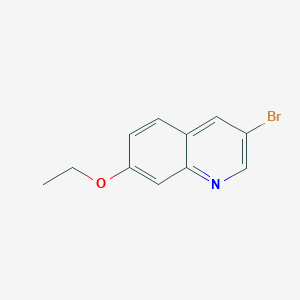
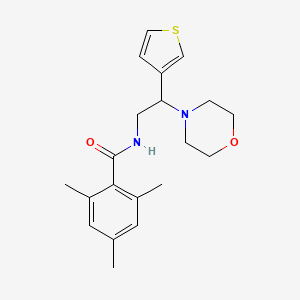
![[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl] benzoate](/img/structure/B2521164.png)
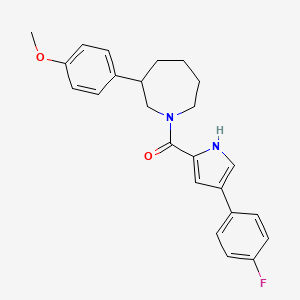
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521168.png)
![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)